[1-(3-Methylpyridin-2-yl)cyclopropyl]methanamine
Description
Chemical Identity and Nomenclature
[1-(3-Methylpyridin-2-yl)cyclopropyl]methanamine is definitively characterized by its Chemical Abstracts Service registry number 1439902-47-2, establishing its unique chemical identity within global databases. The compound possesses a molecular formula of C10H14N2, corresponding to a molecular weight of 162.23 grams per mole. The systematic nomenclature reflects the compound's structural complexity, with the International Union of Pure and Applied Chemistry name describing the precise arrangement of functional groups around the central cyclopropyl core.
The compound's structural representation through the Simplified Molecular Input Line Entry System demonstrates its connectivity as NCC1(C2=NC=CC=C2C)CC1, clearly delineating the relationship between the methylpyridine substituent and the cyclopropylmethanamine framework. The MDL number MFCD26096806 provides additional cataloging within chemical databases, facilitating research and commercial applications. This compound is also referenced by alternative nomenclature including Cyclopropanemethanamine, 1-(3-methyl-2-pyridinyl)-, which emphasizes the cyclopropane core bearing the methanamine functionality.
The three-dimensional molecular architecture exhibits specific geometric constraints imposed by the cyclopropyl ring system. Cyclopropane rings are characterized by their planar structure with 60-degree internal angles, creating significant ring strain of 27.5 kilocalories per mole. This structural feature contributes to the compound's unique physicochemical properties, including enhanced reactivity and conformational rigidity. The pyridine ring component introduces basicity to the molecule through its nitrogen atom, which possesses a non-bonding electron pair capable of participating in hydrogen bonding interactions.
Table 1: Fundamental Chemical Properties of this compound
Historical Development in Heterocyclic Chemistry
The historical foundation for understanding this compound lies in the parallel development of pyridine and cyclopropane chemistry throughout the nineteenth and twentieth centuries. Pyridine, the foundational heterocyclic component of this compound, was first isolated in 1849 by Scottish scientist Thomas Anderson during his examination of oils obtained from high-temperature heating of animal bones. Anderson's discovery marked a pivotal moment in heterocyclic chemistry, as he isolated a colorless liquid with distinctive properties that would later become fundamental to pharmaceutical chemistry.
The structural elucidation of pyridine required decades of scientific investigation. Wilhelm Körner in 1869 and James Dewar in 1871 proposed that pyridine's structure derived from benzene through substitution of one carbon-hydrogen unit with a nitrogen atom. This hypothesis was subsequently confirmed through reduction experiments where pyridine was converted to piperidine using sodium in ethanol. The first synthetic preparation of pyridine was achieved in 1876 by William Ramsay, who combined acetylene and hydrogen cyanide in a red-hot iron-tube furnace, representing the first synthesis of a heteroaromatic compound.
Cyclopropane chemistry developed in parallel, with August Freund discovering cyclopropane in 1881 through treatment of 1,3-dibromopropane with sodium, causing an intramolecular Wurtz reaction. Freund not only synthesized the compound but also proposed its correct structure in his inaugural publication. The significance of cyclopropane in medicinal applications emerged much later when Henderson and Lucas discovered its anesthetic properties in 1929, leading to industrial production beginning in 1936.
The convergence of pyridine and cyclopropane chemistry in modern pharmaceutical research reflects the evolution of heterocyclic chemistry from simple structural curiosities to sophisticated drug design tools. The Hantzsch pyridine synthesis, reported in 1881, established methodologies for creating substituted pyridine derivatives that remain relevant today. Similarly, advances in cyclopropanation reactions have enabled the incorporation of cyclopropyl groups into complex molecular architectures, leading to compounds like this compound that combine multiple heterocyclic elements.
Contemporary pharmaceutical research has demonstrated that heterocyclic scaffolds, particularly pyridine-containing azaheterocycles, constitute a major component of drugs approved in recent decades. The systematic exploration of cyclopropyl-containing compounds has revealed their utility in addressing multiple challenges in drug discovery, including enhancing potency, reducing off-target effects, and increasing metabolic stability. This historical progression from individual heterocycle discovery to sophisticated multi-heterocyclic compounds represents the maturation of medicinal chemistry as a discipline.
Significance in Organometallic and Medicinal Chemistry Research
The significance of this compound in contemporary research stems from its incorporation of structural elements that have proven transformative in both organometallic synthesis and medicinal chemistry applications. Pyridine-containing ligands have established themselves as essential components in organometallic chemistry, particularly in the development of transition metal complexes for catalytic applications. The pyridyl functionality in this compound provides chelating capabilities through its nitrogen lone pair, enabling coordination to metal centers in a bidentate fashion when combined with other donor atoms.
Recent organometallic research has demonstrated the utility of pyridyl-containing ligands in stabilizing metal complexes while modulating their reactivity profiles. Half-sandwich complexes of iridium and osmium with pyridyl-substituted ligands exhibit enhanced stability and unique coordination geometries. The specific positioning of the pyridine ring in this compound, attached to the 2-position and bearing a 3-methyl substituent, provides steric and electronic tuning opportunities for metal coordination environments. These structural features enable fine-tuning of catalytic activity and selectivity in organometallic transformations.
The cyclopropyl component contributes equally significant value in medicinal chemistry applications. Cyclopropyl groups appear in more than sixty marketed pharmaceutical agents, spanning therapeutic areas from oncology to human immunodeficiency virus treatment. The structural rigidity imposed by the cyclopropane ring constrains molecular conformations, leading to enhanced binding affinity and selectivity for biological targets. The unique physicochemical properties of cyclopropyl groups, including their reduced lipophilicity compared to isopropyl groups and enhanced metabolic stability, make them attractive alternatives in drug optimization campaigns.
Table 2: Medicinal Chemistry Advantages of Cyclopropyl-Containing Compounds
The integration of pyridine and cyclopropyl functionalities in a single molecule creates synergistic effects that extend beyond the individual contributions of each component. Pyridine rings provide hydrogen bonding capabilities and basicity that enhance pharmacokinetic properties, while cyclopropyl groups contribute metabolic stability and conformational constraint. This combination has proven particularly valuable in developing compounds that require precise molecular recognition while maintaining favorable absorption, distribution, metabolism, and excretion profiles.
Contemporary research applications of this compound span multiple disciplines. In organometallic chemistry, the compound serves as a versatile ligand precursor for synthesizing transition metal complexes with applications in catalysis and materials science. The amine functionality provides additional coordination sites, enabling the formation of chelating complexes with enhanced stability. In medicinal chemistry, the compound functions as a building block for constructing more complex pharmaceutical candidates, particularly those targeting neurological and oncological indications where both pyridine and cyclopropyl functionalities have demonstrated therapeutic value.
Properties
IUPAC Name |
[1-(3-methylpyridin-2-yl)cyclopropyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-8-3-2-6-12-9(8)10(7-11)4-5-10/h2-3,6H,4-5,7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVYDCUDNDJSFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C2(CC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501228599 | |
| Record name | Cyclopropanemethanamine, 1-(3-methyl-2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501228599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1439902-47-2 | |
| Record name | Cyclopropanemethanamine, 1-(3-methyl-2-pyridinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1439902-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropanemethanamine, 1-(3-methyl-2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501228599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of [1-(3-Methylpyridin-2-yl)cyclopropyl]methanamine typically involves:
- Formation of the cyclopropyl ring bearing an amine substituent.
- Attachment or functionalization of the 3-methylpyridin-2-yl moiety.
- Use of reductive amination or related amination techniques to link the amine group to the pyridine ring.
- Purification by extraction, chromatography, and salt formation.
Detailed Preparation Routes
Reductive Amination of Cyanohydrins (Key Method)
One prominent method involves reductive amination of cyanohydrins derived from pyridin-2-yl precursors. This approach is characterized by:
- Starting from cyanohydrins of formula (III) reacting with pyridin-2-yl-methylamine (IV).
- The reaction medium is often alcoholic (e.g., methanol) and basic, using tertiary amine bases such as 1,4-diazabicyclooctane.
- Sodium cyanoborohydride or other boron hydrides serve as reducing agents.
- After reaction, the mixture is extracted with ethyl acetate, washed, dried over magnesium sulfate, and solvents evaporated to isolate the product.
- The crude amine is purified by chromatography on silica gel using solvent mixtures such as dichloromethane/methanol/ammonia.
- The final product can be isolated as crystalline salts by salification with acids like glycolic acid.
This method yields high purity pyridin-2-yl-methylamine derivatives with good yields (~94%) and is applicable to substituted pyridines including 3-methyl derivatives.
Cyclopropylamine Formation via Reductive Amination
Another synthetic approach involves:
- Protection of amine groups on intermediates.
- Reductive amination of cyclopropane aldehydes with amines bearing the pyridinyl substituent.
- Use of protective groups like Boc (tert-butyloxycarbonyl) and Troc (2,2,2-trichloroethoxycarbonyl) to control selectivity.
- Deprotection steps using acidic conditions or zinc treatment to liberate free amines.
- Final condensation with carboxylic acids or other electrophiles to yield the target compound.
This method is well-documented for preparing cyclopropylamine derivatives linked to pyridinyl groups, allowing for stereochemical control and functional group tolerance.
Example Synthetic Scheme Summary
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of cyanohydrin intermediate | Starting ketones, cyanide source | Cyanohydrin intermediate |
| 2 | Reductive amination with pyridin-2-yl-methylamine | Sodium cyanoborohydride, methanol, tertiary amine base | Pyridinyl cyclopropylmethanamine |
| 3 | Extraction and purification | Ethyl acetate extraction, silica gel chromatography | Pure amine base |
| 4 | Salt formation | Glycolic acid in ethyl acetate | Crystalline amine salt |
Research Findings and Yields
- The reductive amination process yields the base in high purity and yield (~94%) with NMR confirming the structure, including characteristic signals for methyl and cyclopropyl protons.
- The use of sodium cyanoborohydride in methanol under mild conditions ensures selective reduction of iminium intermediates without over-reduction.
- Chromatographic purification using silica gel with a solvent system containing dichloromethane, methanol, and aqueous ammonia provides efficient separation of the desired amine.
- Salification with glycolic acid improves the stability and crystallinity of the product, facilitating handling and characterization.
- Alternative methods involving protection/deprotection strategies and reductive amination with cyclopropane aldehyde intermediates allow for stereoselective synthesis and incorporation of various substituents on the pyridine ring.
Notes on Reaction Conditions and Intermediates
- The reaction medium is often kept at room temperature for several hours (e.g., 4 hours) to ensure complete conversion.
- Use of anhydrous conditions and inert atmosphere is recommended during sensitive steps to prevent side reactions.
- Magnesium sulfate is commonly used as a drying agent after extraction.
- Silica gel chromatography is the preferred purification technique, with solvent systems adjusted for polarity and amine basicity.
- The amine hydrochloride salts or other acid salts can be prepared for improved stability and crystallinity.
Summary Table of Key Preparation Parameters
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(3-Methylpyridin-2-yl)cyclopropyl]methanamine can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halides, acids, or bases depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms .
Scientific Research Applications
Chemistry: In chemistry, [1-(3-Methylpyridin-2-yl)cyclopropyl]methanamine is used as a building block for the synthesis of more complex molecules. It is also employed in various organic synthesis reactions due to its unique structural properties.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes. It may be used in the development of new drugs or as a tool in biochemical assays.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may be explored as a candidate for the treatment of certain diseases or conditions due to its biological activity.
Industry: In industrial applications, this compound is used in the production of various chemicals and materials. Its unique properties make it valuable in the manufacturing of specialized products.
Mechanism of Action
The mechanism of action of [1-(3-Methylpyridin-2-yl)cyclopropyl]methanamine involves its interaction with specific molecular targets and pathways within cells. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below highlights key structural differences and similarities among cyclopropylmethylamine derivatives:
Key Observations :
Key Observations :
- Reductive amination (e.g., NaBH4/NaBH(OAc)3) is common for cyclopropylmethylamines but requires optimization for sterically hindered substrates .
- Coupling reactions (e.g., HATU-mediated) with the target amine show moderate yields (22%), likely due to steric effects from the cyclopropane-pyridine core .
- High-yield syntheses (e.g., 97% for Compound 12) highlight the importance of stable intermediates and optimized purification .
Key Observations :
Commercial and Industrial Relevance
- Commercial Availability : The target compound is listed as discontinued (CymitQuimica), whereas analogs like cyclopropyl(4-methylpyridin-2-yl)methylamine dihydrochloride remain available (95% purity) .
- Pharmaceutical Applications : Derivatives of the target compound are integral to kinase inhibitors (e.g., ALK) and epigenetic modulators (e.g., SETD2), underscoring its versatility .
Biological Activity
[1-(3-Methylpyridin-2-yl)cyclopropyl]methanamine is a complex organic compound characterized by its unique cyclopropyl and pyridine functionalities. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in the development of therapeutic agents for various diseases.
Chemical Structure and Properties
The compound features a methanamine functional group linked to a cyclopropyl ring, with a 3-methylpyridine moiety. This structural arrangement contributes to its distinct chemical properties, allowing for diverse interactions with biological targets.
Biological Activities
Research has indicated that this compound exhibits significant biological activities, including:
- Anti-fibrotic Activity : The compound has been evaluated for its potential in treating liver fibrosis. It is incorporated into novel derivatives that target hepatic stellate cells, showing improved anti-fibrotic effects compared to existing treatments, with IC50 values around 45.69 μM.
- Antimicrobial and Antitumor Properties : The compound serves as a core structure for synthesizing libraries of heterocyclic compounds, which have demonstrated a range of activities including antimicrobial, antiviral, and antitumor properties. Structure-activity relationship studies suggest that minor modifications can lead to significant changes in efficacy.
Understanding the mechanism of action is crucial for the therapeutic application of this compound. Interaction studies using techniques such as molecular docking have provided insights into how this compound interacts with various biological systems. These studies indicate potential binding affinities with specific receptors and enzymes, which could elucidate its pharmacological effects.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-Methylpyridine | Pyridine ring with methyl substitution | Solubility and basicity properties |
| Cyclopropylmethanamine | Cyclopropane and primary amine | Reactivity in nucleophilic substitution |
| 2-Aminopyridine | Amino group on pyridine | Enhanced receptor binding affinity |
| 4-(Cyclopropylmethyl)pyridine | Cyclopropane attached to pyridine | Potential neuroactive properties |
This table illustrates how the combination of cyclopropane and pyridine functionalities in this compound may confer distinct biological activities compared to its analogs.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various applications:
- Anti-fibrotic Drug Development : The compound's derivatives were tested against hepatic stellate cells, demonstrating promising results in reducing fibrosis markers compared to standard treatments.
- Antitumor Activity : In vitro studies showed that certain derivatives exhibited cytotoxic effects against cancer cell lines, indicating potential as anticancer agents.
- Antimicrobial Efficacy : The compound's libraries displayed significant antimicrobial activity against various bacterial strains, suggesting its utility in treating infections.
Q & A
Q. What are the key synthetic strategies for preparing [1-(3-Methylpyridin-2-yl)cyclopropyl]methanamine and its derivatives?
The compound is typically synthesized via reductive amination or fragment-assisted approaches. For example, General Method C involves reacting a pyridinyl aldehyde precursor with cyclopropane-containing amines using NaBH(OAc)₃ in dichloroethane (DCE) under inert conditions. This method yields intermediates that are further functionalized via alkylation or aromatic substitution. Derivatives like 1-[2-(5-Fluoro-2-methoxyphenyl)cyclopropyl]-N-(quinolin-8-ylmethyl)methanamine are synthesized via similar protocols, with purity confirmed by HRMS and NMR .
Q. How is NMR spectroscopy employed to confirm the structure of this compound?
1H and 13C NMR are critical for verifying cyclopropane ring geometry and substituent orientation. For instance, the cyclopropane protons in (+)-1-[(1S,2S)-2-(5-Fluoro-2-methoxyphenyl)cyclopropyl]methanamine exhibit characteristic coupling constants (J = 8.4–22.7 Hz), confirming trans-configuration. Aromatic protons in the 3-methylpyridinyl group resonate at δ 7.2–8.1 ppm, while methyl groups appear as singlets near δ 2.3 ppm .
Q. What safety protocols are recommended for handling this compound?
While specific toxicity data are limited, structural analogs (e.g., chlorophenyl derivatives) show acute oral toxicity (H302) and respiratory irritation (H335). Researchers should:
- Use nitrile gloves and chemical-resistant lab coats to prevent skin contact .
- Work in a fume hood to avoid inhalation .
- Store the compound at 2–8°C in sealed containers under inert gas to prevent degradation .
Advanced Research Questions
Q. How do structural modifications influence functional selectivity at serotonin 5-HT2C receptors?
Substitution on the cyclopropane ring and pyridinyl group modulates receptor binding. For example, electron-withdrawing groups (e.g., -F, -CF₃) on the phenyl ring enhance 5-HT2C affinity by 3–5 fold compared to unsubstituted analogs. Conversely, bulky substituents (e.g., quinolinylmethyl) reduce off-target binding at 5-HT2A/B receptors, achieving >100-fold selectivity .
Q. What analytical methods ensure purity and stability during pharmacological studies?
- HPLC-UV/HRMS : A C18 column with a gradient of acetonitrile/water (0.1% formic acid) resolves impurities (<0.5% by area). HRMS confirms molecular ions within 3 ppm error .
- Stability assays : Incubate the compound in PBS (pH 7.4) at 37°C for 24 hours; >90% recovery indicates suitability for in vitro studies .
Q. How can fragment-based drug design (FBDD) optimize physicochemical properties?
FBDD identifies fragments like trifluoromethylcyclopropylamine that improve metabolic stability. Introducing a CF₃ group increases logD by 0.5 units, enhancing blood-brain barrier penetration. Structural data (e.g., X-ray co-crystallography with ALK kinase) guide fragment linking to maintain target engagement while reducing molecular weight .
Q. What strategies resolve contradictions in SAR data for cyclopropane-containing analogs?
Discrepancies in binding affinity often arise from conformational strain in the cyclopropane ring. Computational modeling (e.g., DFT calculations) predicts energy barriers for ring puckering. Experimental validation via variable-temperature NMR (e.g., -40°C to 80°C) can detect dynamic effects influencing receptor interactions .
Methodological Tables
Table 1. Key NMR Data for this compound Derivatives
| Derivative | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Coupling Constants (J, Hz) |
|---|---|---|---|
| (+)-20 | 7.25 (d, J = 8.4) | 110.7 (s) | Cyclopropane: J = 22.7 |
| 39 | 8.10 (s, quinoline) | 145.8 (s) | Aromatic: J = 2.1 |
Table 2. Functional Selectivity at Serotonin Receptors
| Compound | 5-HT2C IC₅₀ (nM) | 5-HT2A IC₅₀ (nM) | Selectivity Ratio (2A/2C) |
|---|---|---|---|
| Derivative 36 | 12 ± 1.5 | 1,450 ± 120 | 121 |
| Derivative 38 | 8 ± 0.9 | 2,300 ± 200 | 288 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
